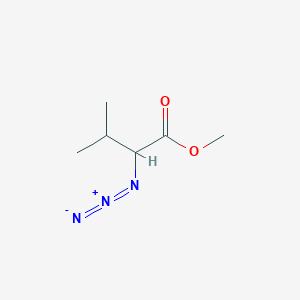
Methyl 2-azido-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azido-3-methylbutanoate is an organic compound with the molecular formula C₆H₁₁N₃O₂. It is a derivative of butanoic acid and contains an azido group (-N₃) attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-azido-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanoic acid with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azido-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Cycloaddition: Catalysts like copper(I) salts are often employed to facilitate the reaction.
Reduction: Reducing agents like LiAlH₄ or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Methyl 2-azido-3-methylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-azido-3-methylbutanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as “click chemistry.” This reaction is highly specific and efficient, making it valuable for various applications in chemical synthesis and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-azido-3-methylbutanoate: Contains an azido group attached to the second carbon atom of butanoic acid.
Methyl 2-azido-3-methylpropanoate: Similar structure but with a propanoic acid backbone.
Methyl 2-azido-3-methylpentanoate: Similar structure but with a pentanoic acid backbone.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its azido group is highly reactive, making it a valuable intermediate in the synthesis of various heterocyclic compounds and bioactive molecules .
Properties
CAS No. |
81629-64-3 |
|---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-azido-3-methylbutanoate |
InChI |
InChI=1S/C6H11N3O2/c1-4(2)5(8-9-7)6(10)11-3/h4-5H,1-3H3 |
InChI Key |
WMTCNESCVXRQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)









![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
